N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
"N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is a thiazole-based acetamide derivative characterized by a 4-methoxy-3-methylphenyl-substituted thiazole core and a p-tolylthioacetamide side chain. Thiazole-acetamide compounds are frequently explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities, as seen in and .
Properties
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13-4-7-16(8-5-13)25-12-19(23)22-20-21-17(11-26-20)15-6-9-18(24-3)14(2)10-15/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHYBNSQKIPAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Key Insights:
Structural Modifications and Bioactivity :
- The coumarin-linked analog () demonstrates how replacing the methoxy-methylphenyl group with a coumarin system shifts activity toward α-glucosidase inhibition, likely due to enhanced π-π stacking with enzyme active sites .
- Piperazine-containing derivatives () exhibit anti-inflammatory properties, suggesting that nitrogen-rich substituents like piperazine improve solubility and MMP-binding affinity compared to the thioether group in the target compound .
- Simpler thiazole-acetamides () show that methyl or halogen substituents on the phenyl ring correlate with antibacterial potency, implying the target compound’s methoxy and methyl groups may optimize antimicrobial activity .
Synthetic Pathways :
- The target compound’s p-tolylthio group could be introduced via thiol-ene "click" chemistry, as seen in , where triazole-acetamides are synthesized using azide-alkyne cycloaddition .
- Coumarin-thiazole analogs () are synthesized via refluxing chloroacetamide intermediates with amines, a method adaptable to the target compound’s synthesis .
Physical and Spectral Properties :
- Melting points for thiazole-acetamides range widely: coumarin derivatives (206–220°C, ) vs. simpler analogs (147–207°C, ). The target compound’s bulky substituents may elevate its melting point .
- IR and NMR data (e.g., : δ 11.86 ppm for thiazole NH; 1715 cm⁻¹ for carbonyl) provide reference benchmarks for validating the target compound’s structure .
Biological Performance: Antimicrobial thiazole derivatives () highlight that electron-withdrawing groups (e.g., Cl, NO₂) enhance activity, but the target compound’s methoxy and methyl groups may balance lipophilicity and target binding . Excluded benzimidazole-thiazole analogs () underscore that minor changes (e.g., replacing benzimidazole with p-tolylthio) can shift applications from local anesthesia to other therapeutic areas .
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